(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQJKGCIMDNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many synthetic piperazine derivatives exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-alzheimer, antimalarial, antioxidant, anti-parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents. Therefore, it’s possible that this compound may interact with similar targets.
Biochemical Pathways
Given the wide range of activities associated with piperazine derivatives, it’s likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of activities associated with piperazine derivatives, it’s likely that this compound may have multiple effects at the molecular and cellular levels.
Biological Activity
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazole ring, a fluorinated phenyl group, and a piperazine moiety, which are known to contribute to various biological activities. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, fluorinated triazoles have shown promising results as HER2 tyrosine kinase inhibitors. In vitro studies demonstrated that certain fluorinated triazole analogs exhibited IC50 values as low as 16.6 µM against breast cancer cells (MCF-7) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For example, some triazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, providing a basis for further investigation into their use in treating neurological disorders .
Case Study 1: Anticancer Activity
A study by Cheng et al. synthesized several fluorinated 1,2,3-triazole analogs and evaluated their anticancer activity against MCF-7 cells. The most active compounds exhibited IC50 values ranging from 16.6 to 31.6 µM, demonstrating significant cytotoxicity and apoptosis induction .
| Compound | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | Fluorinated Triazole A | 16.6 | HER2 Inhibition |
| 2 | Fluorinated Triazole B | 31.6 | Apoptosis Induction |
Case Study 2: Antimicrobial Activity
Research conducted on various triazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus with MIC values as low as 8 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interfere with enzyme function critical for cell proliferation.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can mitigate oxidative stress in cells .
Scientific Research Applications
Antiproliferative Properties
Recent studies indicate that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting breast cancer cell proliferation. In vitro evaluations demonstrated that these compounds can induce G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells with IC50 values as low as 52 nM .
Anti-inflammatory Effects
Compounds featuring the triazole structure have been identified as potential anti-inflammatory agents. Research has highlighted that certain derivatives can effectively reduce inflammation markers and exhibit antioxidant activities, which are crucial for treating chronic inflammatory diseases . These findings suggest that the compound could be explored for its anti-inflammatory properties in future studies.
Synthetic Pathways
The synthesis of typically involves multi-step reactions starting from readily available precursors. The synthetic route often employs methods such as:
- Triazole Formation: Utilizing azides and alkynes to form the triazole ring.
- Piperazine Coupling: Reacting piperazine derivatives with the triazole to form the final product.
These synthetic strategies have been optimized to yield high-purity compounds suitable for biological evaluation .
Study on Antiproliferative Activity
A notable study assessed various triazole derivatives for their anticancer activity against different breast cancer cell lines. The compound similar to was found to disrupt microtubule formation, leading to increased apoptosis rates in treated cells .
Evaluation of Anti-inflammatory Properties
In another research endeavor, derivatives were tested for their ability to modulate inflammatory pathways in vitro. The results indicated significant reductions in pro-inflammatory cytokines following treatment with these compounds, suggesting their potential use in managing inflammatory diseases such as arthritis or psoriasis .
Chemical Reactions Analysis
Triazole Ring Formation (Click Chemistry)
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
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Precursor synthesis : Ethyl propiolate reacts with benzyl azides (derived from 2-(2-fluorophenyl)-2-hydroxyethyl bromide) under CuSO₄/sodium ascorbate catalysis to yield ethyl 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate .
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Hydrolysis : The ester is hydrolyzed to the carboxylic acid using 4 N NaOH .
Methanone Bridge Formation
The methanone group is introduced via nucleophilic acyl substitution:
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Coupling reaction : The triazole carboxylic acid reacts with 4-phenylpiperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the methanone bridge .
Functional Group Modifications
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Hydroxyethyl group oxidation : The secondary alcohol in the 2-hydroxyethyl sidechain can be oxidized to a ketone using Dess-Martin periodinane or pyridinium chlorochromate (PCC) .
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Fluorophenyl substitutions : Electrophilic aromatic substitution (e.g., nitration, sulfonation) is feasible at the fluorophenyl ring under controlled conditions .
Reactivity with Biological Targets
The compound’s triazole and piperazine moieties enable interactions with enzymes and receptors:
Stability and Degradation
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Hydrolytic stability : The methanone group resists hydrolysis at physiological pH, but the triazole ring may degrade under strong acidic/basic conditions.
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Thermal stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .
Reaction Optimization Data
Comparative Reactivity of Analogues
Modifications to the triazole or piperazine groups significantly alter reactivity:
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4-Phenylpiperazine vs. piperidine : Piperazine derivatives show 2–3× higher tubulin inhibition due to enhanced hydrogen bonding .
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Fluorophenyl substitution : Electron-withdrawing -F groups improve metabolic stability compared to -CH₃ or -OCH₃ .
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Triazole- and Piperazine-Containing Derivatives
(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Structural Differences :
- Replaces the 1,2,3-triazole with a 1,2,4-triazole .
- Lacks the hydroxyethyl group but includes a phenylsulfonyl substituent.
- Retains a fluorophenyl group (2,4-difluoro) but substitutes the piperazine with a simple phenyl ring.
- The 1,2,4-triazole may reduce metabolic stability compared to 1,2,3-triazole derivatives .
(b) [4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate ()
- Structural Differences :
- Substitutes the triazole with a trifluoroacetate counterion and a hydroxyphenyl-2-oxoethyl chain.
- Retains the 2-fluorobenzoyl and piperazine motifs.
- Functional Implications :
(c) [3-(Azepan-1-Ylsulfonyl)Phenyl]-[4-(2-Fluorophenyl)Piperazin-1-Yl]Methanone ()
- Structural Differences :
- Replaces the triazole with an azepane-sulfonyl group.
- Retains the 2-fluorophenylpiperazine moiety.
- Functional Implications :
Pharmacological Activity Trends
Key Research Findings and Gaps
Structural Stability : The 1,2,3-triazole core in the target compound offers superior metabolic resistance compared to 1,2,4-triazole analogs, as seen in and .
Solubility vs. Bioavailability : While the hydroxyethyl group enhances hydrophilicity, the 4-phenylpiperazine may reduce CNS penetration—a trade-off observed in similar fluorophenylpiperazine derivatives .
Unresolved Questions: No direct pharmacological data exist for the target compound; extrapolation is based on structural analogs. The impact of the hydroxyethyl group on receptor binding (e.g., dopamine D2/3) remains unverified.
Q & A
Q. How can flow chemistry improve scalability for multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
